5,6-Dioxooxane-3-carboxylic acid
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Overview
Description
5,6-Dioxooxane-3-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique structure, which includes a dioxooxane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dioxooxane-3-carboxylic acid can be achieved through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed in the presence of acidic or basic catalysts to form amides, which can further be hydrolyzed to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification.
Industrial Production Methods: Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. The choice of method depends on the availability of raw materials and the desired purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Carboxylic acids can participate in nucleophilic substitution reactions, forming esters, amides, and anhydrides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products:
Esters: Formed by reacting carboxylic acids with alcohols in the presence of an acid catalyst.
Amides: Formed by reacting carboxylic acids with amines.
Anhydrides: Formed by the dehydration of two carboxylic acid molecules.
Scientific Research Applications
Chemistry: 5,6-Dioxooxane-3-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .
Biology and Medicine: They are intermediates in metabolic pathways and are involved in the synthesis of biomolecules .
Industry: In the industrial sector, carboxylic acids are used in the production of polymers, pharmaceuticals, and agrochemicals. They serve as precursors for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5,6-Dioxooxane-3-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the carboxyl group. This group can undergo nucleophilic attack, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Acetic Acid: A simple carboxylic acid with a single carboxyl group.
Citric Acid: A tricarboxylic acid with three carboxyl groups.
Oxalic Acid: A dicarboxylic acid with two carboxyl groups.
Uniqueness: 5,6-Dioxooxane-3-carboxylic acid is unique due to its dioxooxane ring structure, which is not commonly found in other carboxylic acids. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
270925-25-2 |
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Molecular Formula |
C6H6O5 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
5,6-dioxooxane-3-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-4-1-3(5(8)9)2-11-6(4)10/h3H,1-2H2,(H,8,9) |
InChI Key |
YDDWBFCJXTUCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(=O)C1=O)C(=O)O |
Origin of Product |
United States |
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